Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride
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Overview
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclobutylcarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. The process may also involve the deprotection of intermediate compounds using reagents like PhSH (thiophenol).
Industrial Production Methods
Industrial production methods for this compound may involve the use of fixed-bed reactors and catalysts such as zeolites. The reaction conditions are optimized to achieve high yields and purity. For example, the use of hydrogen as a carrier gas and specific temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., HBr for addition reactions), bases (e.g., sodium hydroxide for deprotection), and solvents like ethanol and chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(piperazin-1-yl)ethoxy)ethanol: This compound features a similar piperazine ring but with different substituents.
Levocetirizine: A piperazine derivative used as an antihistamine.
Quetiapine: Another piperazine derivative used as an antipsychotic.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66944-66-9 |
---|---|
Molecular Formula |
C18H32Cl2N2O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[4-[2-(cyclobutanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclobutanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C18H30N2O4.2ClH/c21-17(15-3-1-4-15)23-13-11-19-7-9-20(10-8-19)12-14-24-18(22)16-5-2-6-16;;/h15-16H,1-14H2;2*1H |
InChI Key |
MVUNLJUQJXTTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCC3.Cl.Cl |
Origin of Product |
United States |
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